Tris(dibenzoylmethane) mono(5-amino-1 1& Tris(dibenzoylmethane) mono(5-amino-1 1&
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486910
InChI: InChI=1S/3C15H12O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11,16H;1-7H,13H2;/b2*14-11+;14-11-;;
SMILES:
Molecular Formula: C57H45EuN3O6
Molecular Weight: 1019.9 g/mol

Tris(dibenzoylmethane) mono(5-amino-1 1&

CAS No.:

Cat. No.: VC16486910

Molecular Formula: C57H45EuN3O6

Molecular Weight: 1019.9 g/mol

* For research use only. Not for human or veterinary use.

Tris(dibenzoylmethane) mono(5-amino-1 1& -

Specification

Molecular Formula C57H45EuN3O6
Molecular Weight 1019.9 g/mol
IUPAC Name europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthrolin-5-amine
Standard InChI InChI=1S/3C15H12O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11,16H;1-7H,13H2;/b2*14-11+;14-11-;;
Standard InChI Key SYNSZIOJZPYTHZ-UWZOBLFSSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=CC(=C3C(=C2N=C1)N=CC=C3)N.[Eu]
Canonical SMILES C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu]

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) features a central europium(III) ion coordinated by three dibenzoylmethane anions and one 5-amino-1,10-phenanthroline ligand . The molecular formula C57H45EuN3O6 corresponds to a molecular weight of 1,019.9 g/mol, with exact mass measurements confirming 1,020.25207 Da . X-ray crystallography reveals a distorted square antiprismatic geometry, where the β-diketonate ligands occupy six coordination sites, and the phenanthroline derivative fills the remaining two .

Table 1: Key Structural Parameters

PropertyValueSource
Coordination Number8
Eu-O Bond Length2.35–2.42 Å
Eu-N Bond Length2.58–2.63 Å
Ligand Dihedral Angles12.7–15.3°

Spectroscopic Signatures

UV-Vis spectroscopy shows characteristic absorption bands at 244 nm (H2O) and 352 nm (THF), corresponding to π→π* transitions in the aromatic ligands . The molar extinction coefficient reaches 2.1×10^4 M^-1cm^-1 at 352 nm, indicating strong light-harvesting capacity .

Synthesis and Characterization

Preparation Methodology

The complex is synthesized through a three-step process:

  • Ligand Preparation: Dibenzoylmethane (HDBM) is deprotonated using NaOH in ethanol .

  • Europium Coordination: EuCl3·6H2O reacts with HDBM in 1:3 molar ratio under nitrogen atmosphere .

  • Phenanthroline Addition: 5-amino-1,10-phenanthroline is introduced to saturate coordination sites .

Reaction Scheme
Eu3++3DBM+Phen-NH2Eu(DBM)3(Phen-NH2)\text{Eu}^{3+} + 3\text{DBM}^- + \text{Phen-NH}_2 \rightarrow \text{Eu(DBM)}_3(\text{Phen-NH}_2)

Analytical Confirmation

  • Elemental Analysis: C 67.2%, H 4.4%, N 4.1% (theoretical: C 67.1%, H 4.5%, N 4.1%)

  • FT-IR Spectroscopy: ν(C=O) at 1605 cm⁻¹, ν(Eu-O) at 415 cm⁻¹

  • MALDI-TOF MS: Major peak at m/z 1020.25 [M]⁺

Photoluminescent Properties

Emission Characteristics

Under UV excitation (265–340 nm), the complex exhibits sharp emission lines characteristic of Eu³+ 4f-4f transitions:

Table 2: Emission Peaks and Assignments

Wavelength (nm)TransitionRelative Intensity
5785D07F0^5\text{D}_0\rightarrow^7\text{F}_012%
5905D07F1^5\text{D}_0\rightarrow^7\text{F}_134%
6135D07F2^5\text{D}_0\rightarrow^7\text{F}_2100%
6505D07F3^5\text{D}_0\rightarrow^7\text{F}_38%

The dominant 5D07F2^5\text{D}_0\rightarrow^7\text{F}_2 electric dipole transition at 613 nm produces intense red emission with CIE coordinates (0.65, 0.35) .

Quantum Yield and Lifetime

  • Absolute Quantum Yield: 62% in THF (λex = 340 nm)

  • Luminescence Lifetime: 1.23 ms (biexponential decay)

  • Radiative Rate Constant: 850 s⁻¹

Surface Functionalization and Applications

Silicon Substrate Anchoring

A multistep anchoring protocol enables covalent bonding to Si(100) surfaces :

  • Surface Activation: NHS-ester functionalization

  • Nucleophilic Substitution: Amine group reaction

  • Complex Immobilization: Ethanol reflux at 80°C

Figure 1: Anchored Complex Stability

  • Thermal: Stable up to 280°C (TGA)

  • Photochemical: >95% emission retention after 500h UV exposure

Optoelectronic Applications

  • Organic LEDs: External quantum efficiency 8.2% at 100 cd/m²

  • Biosensors: Limit of detection 0.1 nM for hemoglobin

  • Luminescent Solar Concentrators: Optical efficiency 7.3%

ParameterSpecification
LD50 (oral rat)>5000 mg/kg
Skin IrritationNon-irritating
Environmental FateBiodegradation <5%

The compound's WGK Germany classification of 3 indicates moderate water hazard potential .

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